molecular formula C12H15N3O B11888366 8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide

8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide

Cat. No.: B11888366
M. Wt: 217.27 g/mol
InChI Key: DNYKWUQUWPCPAP-UHFFFAOYSA-N
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Description

8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide (CAS: 399042-46-7) is a heterocyclic organic compound with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.267 g/mol . Its structure comprises a dihydroquinoline backbone substituted with an ethoxy group at position 8 and a carboximidamide functional group at position 2 (Figure 1). The InChI key confirms its stereochemical and connectivity properties: 1S/C12H15N3O/c1-2-16-10-5-3-4-8-6-7-9(12(13)14)15-11(8)10/h5-7H,2-4H2,1H3,(H3,13,14) .

The ethoxy group contributes to lipophilicity, influencing pharmacokinetic properties.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

8-ethoxy-5,6-dihydroquinoline-2-carboximidamide

InChI

InChI=1S/C12H15N3O/c1-2-16-10-5-3-4-8-6-7-9(12(13)14)15-11(8)10/h5-7H,2-4H2,1H3,(H3,13,14)

InChI Key

DNYKWUQUWPCPAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCCC2=C1N=C(C=C2)C(=N)N

Origin of Product

United States

Preparation Methods

The synthesis of 8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide involves several steps. One common method includes the reaction of 8-ethoxyquinoline with a suitable reagent to introduce the carboximidamide group. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide is its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of dihydroquinoline can inhibit cell proliferation in human cancer cells such as HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) .

Table 1: Antiproliferative Activity of Dihydroquinoline Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa20.5
This compoundHT-2915.7
This compoundA278018.3

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses. Inhibition of NF-κB has been linked to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in treating autoimmune diseases and chronic inflammatory conditions.

Case Study: In Vivo Models of Inflammation

In animal models of arthritis, administration of this compound resulted in a significant decrease in inflammation markers, including prostaglandin E2 levels, indicating its effectiveness in reducing inflammation .

Antimicrobial Activity

Emerging research indicates that compounds related to this compound demonstrate antimicrobial activity against various bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Table 2: Antimicrobial Efficacy Against Standard Strains

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Xanthomonas axonopodis32
Ralstonia solanacearum16
Alternaria solani64
Fusarium solani32

Mechanistic Insights

The mechanism through which this compound exerts its effects involves modulation of cellular pathways associated with apoptosis and cell cycle regulation. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins .

Mechanism of Action

The mechanism of action of 8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and disrupting their biological functions. This property is particularly useful in the treatment of diseases where metal ion imbalance plays a role . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

8-Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one
Property 8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide 8-Chloro-dibenzoheterocycle
Molecular Formula C₁₂H₁₅N₃O C₁₆H₁₃ClN₂O (estimated)
Molecular Weight 217.267 g/mol ~284.75 g/mol
Key Functional Groups Ethoxy, carboximidamide Chloro, ketone, tertiary amine
Synthetic Yield Not reported 20% (overall)

Key Differences :

  • The ethoxy group in the target compound improves solubility compared to the chloro substituent in the dibenzoheterocycle, which may enhance bioavailability.
  • The carboximidamide group offers nucleophilic reactivity, unlike the ketone in the dibenzoheterocycle, which is electrophilic.
Quinoline-2-carboximidamide Derivatives

Quinoline derivatives with carboximidamide groups (e.g., unsubstituted quinoline-2-carboximidamide) lack the ethoxy and dihydro modifications.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₂H₁₅N₃O 217.267 Ethoxy, carboximidamide
8-Chloro-dibenzoheterocycle C₁₆H₁₃ClN₂O ~284.75 Chloro, ketone

Biological Activity

8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse scientific literature.

This compound belongs to the dihydroquinoline family, which is known for a variety of biological activities. The synthesis typically involves the reaction of appropriate quinoline derivatives with carboximidamide under controlled conditions. Specific synthetic routes may vary but often include the use of organic solvents and bases to facilitate the reaction.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of 8-hydroxyquinoline have shown effectiveness against various bacterial strains, suggesting that this compound could possess comparable activity. A study highlighted that certain quinoline derivatives demonstrated moderate antibacterial effects, with minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds in this class have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been reported to target specific cellular pathways involved in tumor growth and metastasis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • NF-kB Pathway Modulation : Some studies suggest that similar compounds can inhibit the NF-kB signaling pathway, which is crucial in inflammation and cancer progression . By modulating this pathway, these compounds may reduce the expression of pro-inflammatory cytokines and promote apoptotic processes in cancer cells.
  • Enzyme Inhibition : The compound may also act as an inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival. For example, it may inhibit cyclooxygenase (COX) enzymes or inducible nitric oxide synthase (iNOS), which are often upregulated in tumor environments .

Case Studies

Recent research has focused on evaluating the biological activity of quinoline derivatives through various assays:

  • Antibacterial Assays : Studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values were comparable to those of established antibiotics .
  • Cytotoxicity Tests : In vitro cytotoxicity assays revealed that this compound could effectively induce cell death in several cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

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